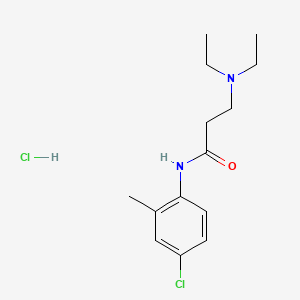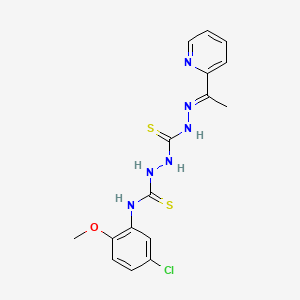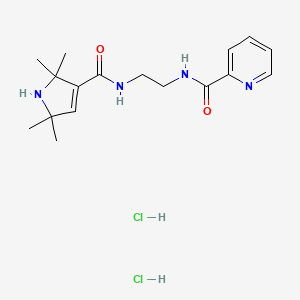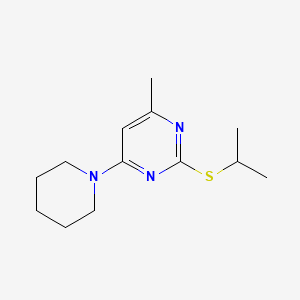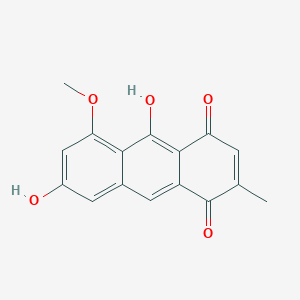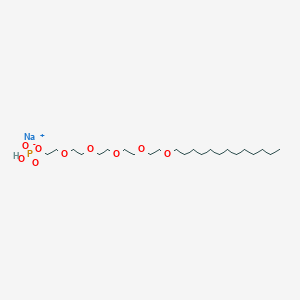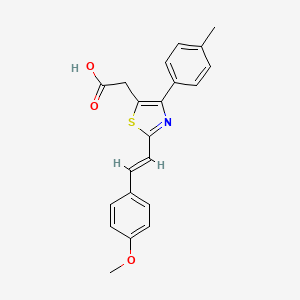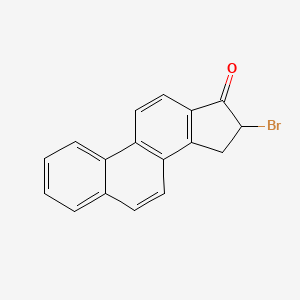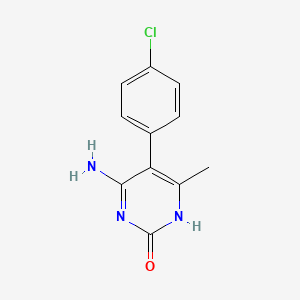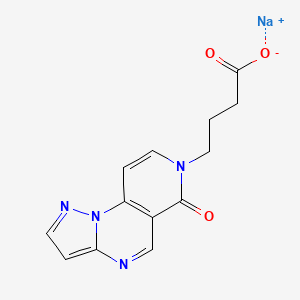
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 6-oxo-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 6-oxo-, sodium salt is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system consisting of pyrazole, pyridine, and pyrimidine rings, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 6-oxo-, sodium salt typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine, leading to the formation of the pyrazolo-pyridine core . Subsequent reactions with various reagents can introduce the butanoic acid and sodium salt functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 6-oxo-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 6-oxo-, sodium salt has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 6-oxo-, sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo(3,4-d)pyrimidine: Another heterocyclic compound with a similar fused ring system.
Pyrido(2,3-d)pyrimidine: Contains a pyridine and pyrimidine ring, similar to the pyrazolo-pyridine core.
Quinazoline: A fused ring system with pyrimidine and benzene rings.
Uniqueness
Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-7(6H)-butanoic acid, 6-oxo-, sodium salt is unique due to its specific ring fusion pattern and the presence of the butanoic acid and sodium salt functionalities
Propiedades
Número CAS |
148176-91-4 |
|---|---|
Fórmula molecular |
C13H11N4NaO3 |
Peso molecular |
294.24 g/mol |
Nombre IUPAC |
sodium;4-(10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)butanoate |
InChI |
InChI=1S/C13H12N4O3.Na/c18-12(19)2-1-6-16-7-4-10-9(13(16)20)8-14-11-3-5-15-17(10)11;/h3-5,7-8H,1-2,6H2,(H,18,19);/q;+1/p-1 |
Clave InChI |
NNPBHATWHHNZQQ-UHFFFAOYSA-M |
SMILES canónico |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


